

Application Notes: Selective Oxidation of Sulfides to Sulfoxides Using Oxaziridines

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Compound of Interest

Compound Name: Oxaziridine

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Introduction

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where chiral sulfoxides are prevalent in a number of active pharmaceutical ingredients (APIs). Over-oxidation to the corresponding sulfone is a common challenge with many oxidizing agents. **Oxaziridines**, particularly N-sulfonyl**oxaziridines** (also known as Davis' **oxaziridines**), have emerged as highly efficient and selective reagents for this conversion.[1][2][3] They offer mild, aprotic, and neutral reaction conditions, minimizing side reactions and ensuring high chemoselectivity.[4] Furthermore, the availability of chiral **oxaziridines** allows for the asymmetric synthesis of enantiomerically enriched sulfoxides, a crucial aspect in the development of modern therapeutics.[5][6]

Advantages of Using Oxaziridines

- **High Selectivity:** **Oxaziridines** exhibit excellent selectivity for the oxidation of sulfides to sulfoxides, with minimal formation of the corresponding sulfone byproduct when used in stoichiometric amounts.[2]
- **Mild Reaction Conditions:** The oxidation typically proceeds at room temperature or below, under neutral and aprotic conditions, making it compatible with a wide range of functional groups.

- **Stereocontrol:** The use of enantiomerically pure chiral **oxaziridines**, often derived from camphor, enables highly enantioselective oxidation of prochiral sulfides, providing access to valuable chiral building blocks.[\[2\]](#)[\[6\]](#)
- **Predictable Stereochemistry:** The stereochemical outcome of the asymmetric oxidation is generally predictable, with the oxygen atom being delivered to the more sterically accessible lone pair of the sulfur atom. Theoretical studies suggest a planar transition state for the oxygen transfer.
- **Broad Substrate Scope:** A wide variety of sulfides, including alkyl aryl sulfides, dialkyl sulfides, and more complex structures, can be efficiently oxidized.[\[2\]](#)[\[6\]](#)

Reaction Mechanism

The oxidation of a sulfide by an N-sulfonyl**oxaziridine** proceeds via a bimolecular nucleophilic substitution (S_N2) type mechanism. The nucleophilic sulfur atom of the sulfide attacks the electrophilic oxygen atom of the strained three-membered **oxaziridine** ring. This concerted process involves the cleavage of the weak O-N bond and the formation of a new S-O bond, leading to the sulfoxide and the corresponding N-sulfonyl imine as a byproduct.

Asymmetric Synthesis of Chiral Sulfoxides

The synthesis of enantiomerically pure sulfoxides is of paramount importance in drug development. Chiral N-sulfonyl**oxaziridines**, such as those derived from camphor, are highly effective reagents for the asymmetric oxidation of prochiral sulfides.[\[2\]](#)[\[6\]](#) The steric bulk of the chiral backbone of the **oxaziridine** directs the approach of the sulfide, leading to preferential formation of one enantiomer of the sulfoxide. This method has been successfully applied to the synthesis of various chiral sulfoxides with high enantiomeric excess (ee).[\[6\]](#) For instance, the proton pump inhibitor (R)-lansoprazole has been synthesized with excellent enantioselectivity using a chiral oxaziridinium salt.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative data for the selective oxidation of various sulfides to sulfoxides using different **oxaziridine** reagents.

Table 1: Oxidation of Various Sulfides using Achiral N-Sulfonyl**oxaziridines** (Davis Reagents)

Entry	Sulfide Substrate	Oxaziridine Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Thioanisole	2-(Phenylsulfonyl)-3-phenyloxaziridine	CCl ₄	25	0.5	>95	[4]
2	Dibenzyl sulfide	2-(Phenylsulfonyl)-3-phenyloxaziridine	CH ₂ Cl ₂	25	1	92	[7]
3	Methyl p-tolyl sulfide	2-(Phenylsulfonyl)-3-phenyloxaziridine	CCl ₄	25	0.5	>95	[4]
4	Thiane	2-(Phenylsulfonyl)-3-phenyloxaziridine	CHCl ₃	25	0.25	98	[4]

Table 2: Asymmetric Oxidation of Prochiral Sulfides using Chiral **Oxaziridines**

Entry	Sulfide Substrate	Chiral Oxaziridine Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Configuration	Reference
1	Thioanisole	(+)-(Camporylsulfonyl)oxaziridine	CCl ₄	20	2	91	95	(R)	[8]
2	Methyl p-tolyl sulfide	(+)-(Camporylsulfonyl)oxaziridine	CCl ₄	20	2	94	96	(R)	[8]
3	Ethyl phenyl sulfide	(+)-(Camporylsulfonyl)oxaziridine	CCl ₄	20	3	89	93	(R)	[8]
4	Benzyl methyl sulfide	(+)-(Camporylsulfonyl)oxaziridine	CCl ₄	20	2	92	90	(R)	[8]
5	2-(Benzhydrylthio)acetamide	Chiral Oxaziridine	Toluene	25	24	66	>99	(R)	

	(Modaf inil precur sor)								
6	2-(((3- methyl -4- (2,2,2- trifluor oethox y)pyrid in-2- yl)met hyl)thi o)-1H- benzo[d]imid azole (Lanso prazol e precur sor)	Chiral Oxaziri dinium Salt	CH ₂ Cl 2	-20	1	60	97	(R)	[1]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Sulfide to a Sulfoxide using Davis Reagent

Materials:

- Sulfide (1.0 mmol)
- 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) (1.1 mmol, 1.1 equiv)
- Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

- Sodium sulfite, saturated aqueous solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask with a magnetic stir bar
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- To a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add 2-(phenylsulfonyl)-3-phenyl**oxaziridine** (1.1 mmol) in one portion.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 15 minutes.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude sulfoxide by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfoxide.

Protocol 2: Asymmetric Oxidation of Thioanisole using (+)-(Camphorylsulfonyl)oxaziridine

Materials:

- Thioanisole (124 mg, 1.0 mmol)
- (+)-(Camphorylsulfonyl)**oxaziridine** (323 mg, 1.1 mmol, 1.1 equiv)
- Carbon tetrachloride (CCl₄), anhydrous (10 mL)
- Hexane
- Ethyl acetate

Equipment:

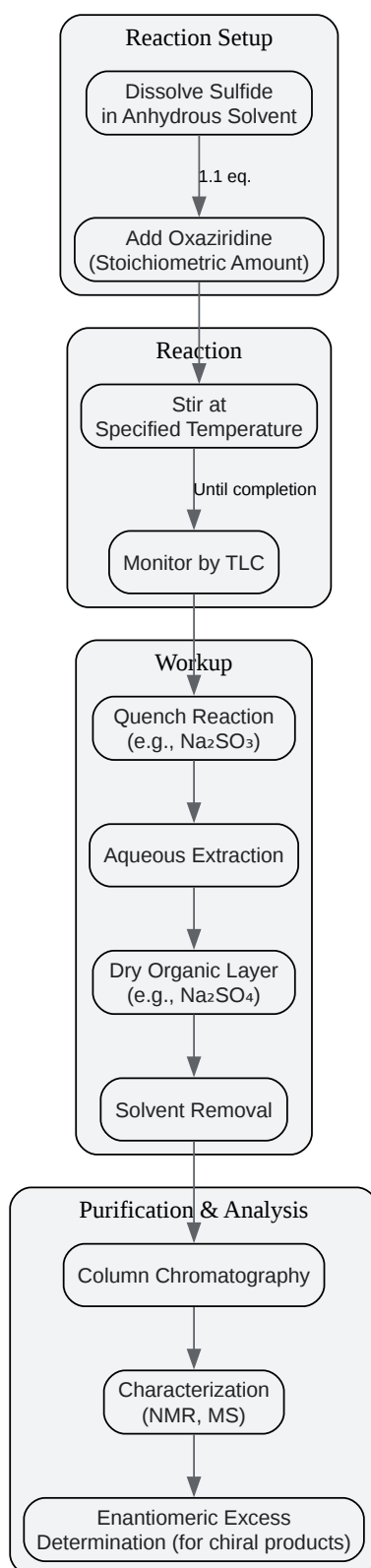
- Round-bottom flask with a magnetic stir bar
- Magnetic stirrer
- Rotary evaporator
- Glassware for column chromatography
- Chiral HPLC or NMR with chiral shift reagents for ee determination

Procedure:

- Dissolve thioanisole (124 mg, 1.0 mmol) in anhydrous carbon tetrachloride (10 mL) in a round-bottom flask at room temperature.

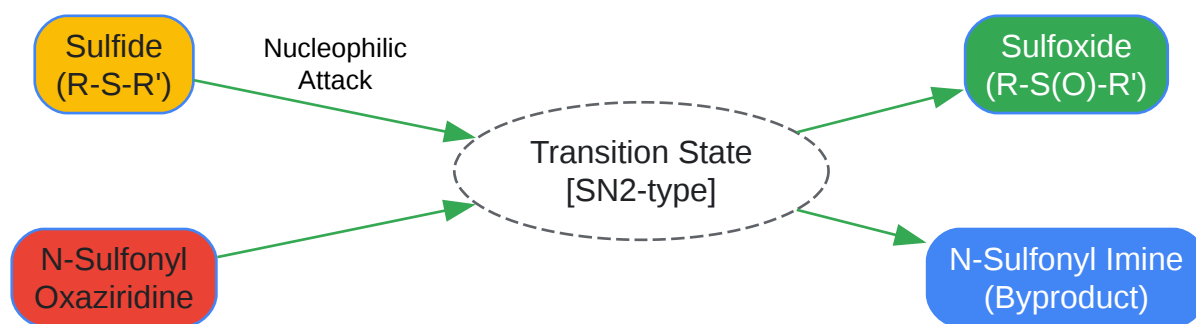
- Add (+)-(camphorylsulfonyl)**oxaziridine** (323 mg, 1.1 mmol) to the solution and stir the mixture at 20 °C.
- Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
- After completion, directly concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (R)-methyl phenyl sulfoxide.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis or ^1H NMR spectroscopy using a chiral shift reagent.

Mandatory Visualization



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Caption: General workflow for the selective oxidation of sulfides.



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Caption: Mechanism of sulfide oxidation by **oxaziridine**.

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